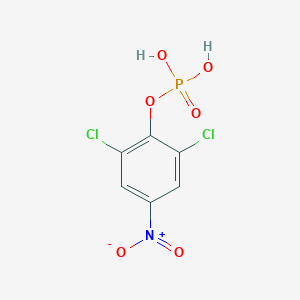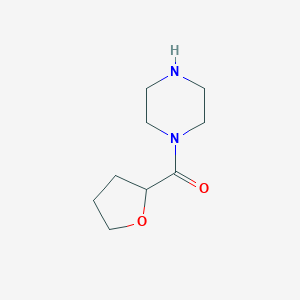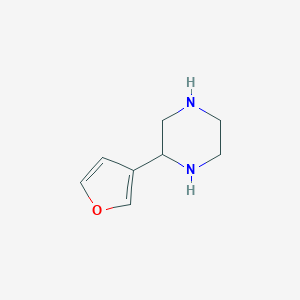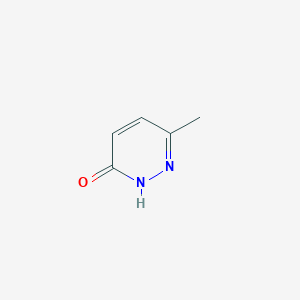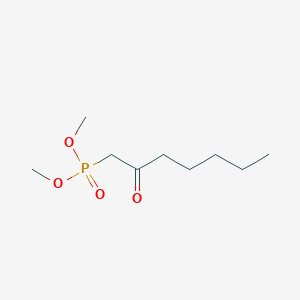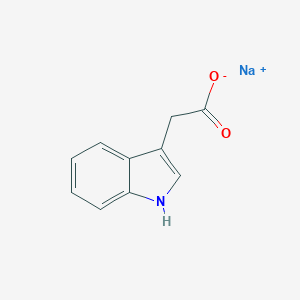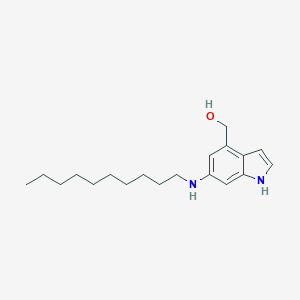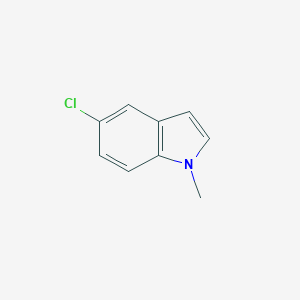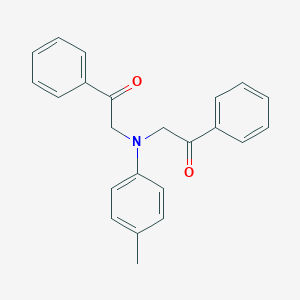
2-(4-Methyl-N-phenacylanilino)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] is a complex organic compound characterized by its unique structure, which includes a phenyl group and a methylphenyl imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] typically involves the reaction of 4-methylphenylamine with benzaldehyde under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is then further reacted with ethanone to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the phenyl groups may interact with hydrophobic pockets in target molecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone: A simpler compound with a similar phenyl group but lacking the imine functionality.
Benzophenone: Contains two phenyl groups but does not have the imine group.
4-Methylacetophenone: Similar structure but with a methyl group instead of the imine group.
Uniqueness
Ethanone, 2,2’-[(4-methylphenyl)imino]bis[1-phenyl-] is unique due to the presence of both phenyl and imine groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
113385-73-2 |
|---|---|
Molekularformel |
C23H21NO2 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2-(4-methyl-N-phenacylanilino)-1-phenylethanone |
InChI |
InChI=1S/C23H21NO2/c1-18-12-14-21(15-13-18)24(16-22(25)19-8-4-2-5-9-19)17-23(26)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChI-Schlüssel |
LJZFSRYVWJEHPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Synonyme |
2,2'-(P-TOLYLAZANEDIYL)BIS(1-PHENYLETHANONE) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


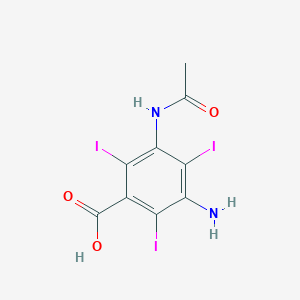
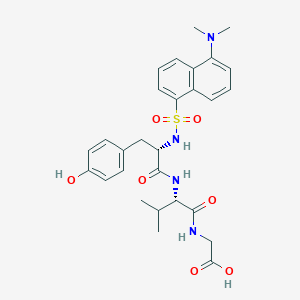
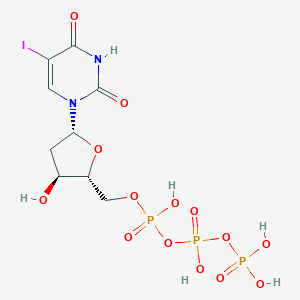

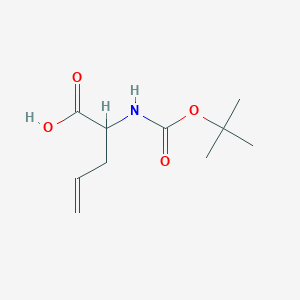
![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)
